molecular formula C25H25BrN2 B1316297 Pinacyanol bromide CAS No. 2670-67-9

Pinacyanol bromide

Cat. No. B1316297
CAS RN: 2670-67-9
M. Wt: 433.4 g/mol
InChI Key: COPIHGSSCONEQG-UHFFFAOYSA-M
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Description

Pinacyanol bromide is a useful dye for biological research purposes . It is an organic cation, typically isolated as the chloride or iodide salts .


Synthesis Analysis

The synthesis of Pinacyanol bromide has been mentioned as early as 1904 . The dye is prepared from 2-methylquinoline by quaternization with ethyl chloride or ethyl iodide . Condensation with formaldehyde results in coupling . Subsequent oxidation of the leuco intermediate gives the dye .


Molecular Structure Analysis

The molecular formula of Pinacyanol bromide is C25H25BrN2 . Its molecular weight is 433.38 . The most stable configuration of Pinacyanol at room temperature is the configuration with a 23.4° distorted angle between the pairs of quinoline rings due to steric hindrance .


Chemical Reactions Analysis

The chemical reactions of Pinacyanol bromide involve its aggregation, which is strongly enhanced through inclusion into γ-cyclodextrin . The intensities at 546 and at 507 nm were increased with the growing ratio of γ-cyclodextrin to dye .


Physical And Chemical Properties Analysis

The structural, protolytic, and thermodynamic properties of Pinacyanol bromide in different systems (aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions) have been analyzed .

Safety and Hazards

Pinacyanol bromide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Future Directions

The scientific interest in Pinacyanol bromide is very high . The most important results obtained during the first century of its application in fundamental and applied research are summarized . The main usages of Pinacyanol during the century are described .

properties

IUPAC Name

(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPIHGSSCONEQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657595
Record name 1-Ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinacyanol bromide

CAS RN

2670-67-9
Record name 1-Ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinacyanol bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pinacyanol bromide

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